N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-1-ethyl-1H-pyrazole-5-carboxamide
Description
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features both pyridine and pyrazole rings
Properties
Molecular Formula |
C13H16N4O2 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-4-16-11(5-6-14-16)13(19)15-17-10(3)7-9(2)8-12(17)18/h5-8H,4H2,1-3H3,(H,15,19) |
InChI Key |
QBBZUYYCRHBYSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NN2C(=CC(=CC2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the condensation of appropriate pyridine and pyrazole derivatives. One common method involves the reaction of 2,4-dimethyl-6-oxo-1(6H)-pyridine with 1-ethyl-1H-pyrazole-5-carboxylic acid under acidic or basic conditions to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Utilized in the synthesis of thiazole, pyrazole, and pyridine derivatives.
4-Hydroxy-2-quinolones: Known for their unique biological activities and synthetic versatility.
Uniqueness
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
